4-Pyridinol, 5-amino-2-(trifluoromethoxy)-
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Overview
Description
4-Pyridinol, 5-amino-2-(trifluoromethoxy)- is a chemical compound with the molecular formula C6H5F3N2O2. This compound is characterized by the presence of a pyridinol ring substituted with an amino group at the 5-position and a trifluoromethoxy group at the 2-position. The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinol, 5-amino-2-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Pyridinol, 5-amino-2-(trifluoromethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 4-Pyridinol, 5-amino-2-(trifluoromethoxy)- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
4-(Trifluoromethoxy)pyridin-2-amine: Similar structure but different substitution pattern.
Uniqueness
4-Pyridinol, 5-amino-2-(trifluoromethoxy)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5F3N2O2 |
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Molecular Weight |
194.11 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethoxy)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)13-5-1-4(12)3(10)2-11-5/h1-2H,10H2,(H,11,12) |
InChI Key |
QGRQHXYIZXEKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)N)OC(F)(F)F |
Origin of Product |
United States |
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